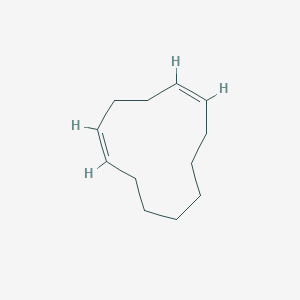
1,5-Cyclododecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclododecadiene (CDD) is a chemical compound that belongs to the family of cyclic hydrocarbons. It is an unsaturated bicyclic hydrocarbon that consists of a 12-carbon ring with two double bonds. CDD has been extensively studied for its potential use in various scientific research applications, including as a starting material for the synthesis of high-performance polymers, as a precursor for the production of fragrances, and as a building block for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,5-Cyclododecadiene is not well understood. However, it is believed that 1,5-Cyclododecadiene acts by inhibiting the activity of specific enzymes or proteins, which are involved in various biochemical and physiological processes. 1,5-Cyclododecadiene has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Biochemical and Physiological Effects
1,5-Cyclododecadiene has been shown to exhibit several biochemical and physiological effects. It has been shown to have antitumor activity, as well as antibacterial and antifungal activity. 1,5-Cyclododecadiene has also been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-Cyclododecadiene in lab experiments is its high purity and stability. 1,5-Cyclododecadiene is also readily available and relatively inexpensive. However, one of the main limitations of using 1,5-Cyclododecadiene in lab experiments is its potential toxicity. 1,5-Cyclododecadiene has been shown to be toxic to several cell lines, and its use should be carefully monitored.
Orientations Futures
There are several future directions for the use of 1,5-Cyclododecadiene in scientific research. One potential application is in the synthesis of new high-performance polymers with unique properties. 1,5-Cyclododecadiene can also be used as a starting material for the synthesis of new fragrances with improved stability and longevity. Additionally, 1,5-Cyclododecadiene can be used as a building block for the synthesis of new bioactive compounds with improved efficacy and specificity. Further research is needed to fully understand the potential applications of 1,5-Cyclododecadiene in various fields of scientific research.
Conclusion
In conclusion, 1,5-Cyclododecadiene is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It can be synthesized using several methods and has been shown to exhibit several biochemical and physiological effects. While there are advantages and limitations to using 1,5-Cyclododecadiene in lab experiments, there are several future directions for its use in various fields of scientific research.
Méthodes De Synthèse
1,5-Cyclododecadiene can be synthesized using several methods, including catalytic hydrogenation of cyclododecatriene, dehydrogenation of cyclododecanol, and cyclization of cyclododecanone. The most commonly used method for the synthesis of 1,5-Cyclododecadiene is the catalytic hydrogenation of cyclododecatriene, which involves the use of a palladium catalyst and hydrogen gas.
Applications De Recherche Scientifique
1,5-Cyclododecadiene has been widely used in scientific research for its potential application in various fields. One of the most significant applications of 1,5-Cyclododecadiene is in the synthesis of high-performance polymers, such as polyimides and polyesters. 1,5-Cyclododecadiene can also be used as a precursor for the production of fragrances, such as musk and ambergris. Additionally, 1,5-Cyclododecadiene can be used as a building block for the synthesis of bioactive compounds, such as anticancer agents and antibiotics.
Propriétés
Numéro CAS |
19428-99-0 |
|---|---|
Nom du produit |
1,5-Cyclododecadiene |
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(1Z,5Z)-cyclododeca-1,5-diene |
InChI |
InChI=1S/C12H20/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7,9H,3-6,8,10-12H2/b2-1-,9-7- |
Clé InChI |
KEMUGHMYINTXKW-NQOXHWNZSA-N |
SMILES isomérique |
C1CC/C=C\CC/C=C\CCC1 |
SMILES |
C1CCCC=CCCC=CCC1 |
SMILES canonique |
C1CCCC=CCCC=CCC1 |
Synonymes |
(1E,5Z)-1,5-Cyclododecadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



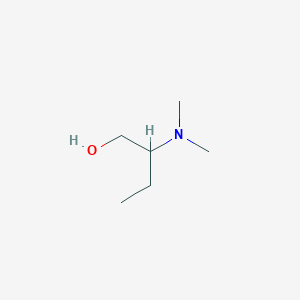
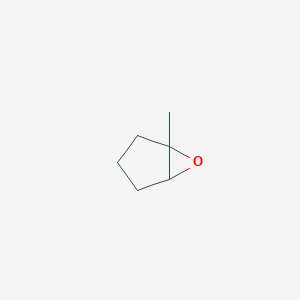
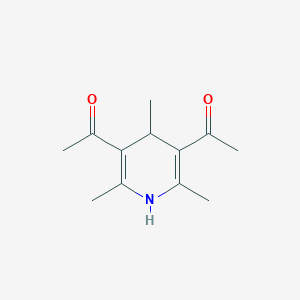
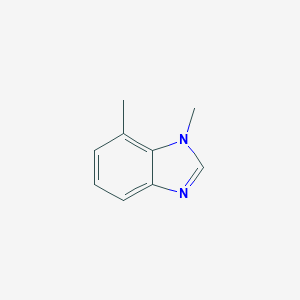
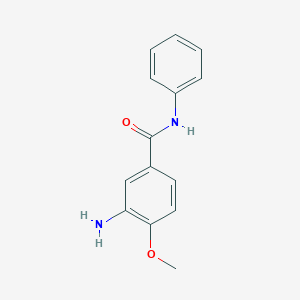

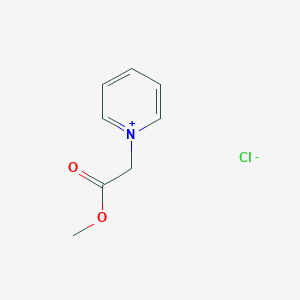
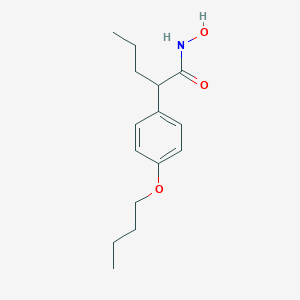


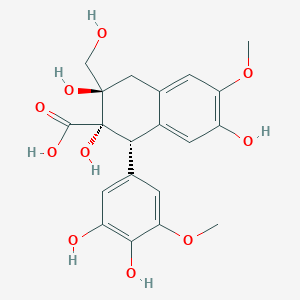
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)

